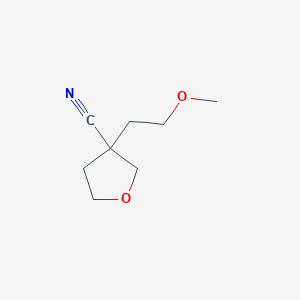

3-(2-Methoxyethyl)oxolane-3-carbonitrile

Beschreibung

3-(2-Methoxyethyl)oxolane-3-carbonitrile is a cyclic ether derivative featuring an oxolane (tetrahydrofuran) ring substituted with a carbonitrile group and a 2-methoxyethyl side chain at the 3-position. Its structure combines the polarity of the nitrile group with the ether oxygen’s electron-donating effects, influencing reactivity, solubility, and intermolecular interactions.

Eigenschaften

Molekularformel |

C8H13NO2 |

|---|---|

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

3-(2-methoxyethyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C8H13NO2/c1-10-4-2-8(6-9)3-5-11-7-8/h2-5,7H2,1H3 |

InChI-Schlüssel |

NQFJOULEZGEKGV-UHFFFAOYSA-N |

Kanonische SMILES |

COCCC1(CCOC1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)oxolane-3-carbonitrile typically involves the reaction of oxolane derivatives with methoxyethyl groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for 3-(2-Methoxyethyl)oxolane-3-carbonitrile are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethyl)oxolane-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction may produce oxolane-3-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyethyl)oxolane-3-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes and receptors, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

3-(2-Bromoethoxy)oxolane-3-carbonitrile

- Structure : Replaces the methoxyethyl group with a bromoethoxy substituent.

- Molecular Weight: Higher molecular weight (270.16 g/mol) compared to the target compound (estimated ~183.2 g/mol based on formula C₈H₁₃NO₂). Applications: Bromo-substituted derivatives are often intermediates in cross-coupling reactions or polymer synthesis, whereas methoxyethyl groups may enhance solubility in polar solvents.

Table 1: Comparison of Oxolane Carbonitrile Derivatives

| Compound Name | Molecular Formula | Mol. Wt. (g/mol) | Substituent | Key Properties |

|---|---|---|---|---|

| 3-(2-Methoxyethyl)oxolane-3-carbonitrile | C₈H₁₃NO₂ | ~183.2 | 2-Methoxyethyl | Polar, moderate reactivity |

| 3-(2-Bromoethoxy)oxolane-3-carbonitrile | C₇H₁₀BrNO₂ | 270.16 | 2-Bromoethoxy | High reactivity (Sₙ2 substrate) |

Indoline-3-carbonitrile Derivatives

3-Benzyl-1-ethyl-2-oxoindoline-3-carbonitrile (2i) and 1-Methyl-2-oxo-3-(pent-4-enyl)indoline-3-carbonitrile (2q)

- Core Structure : Indoline (fused benzene and pyrrolidine rings) with a nitrile group at the 3-position.

- Key Differences: Aromaticity: The indoline system’s aromatic ring enhances conjugation and stability compared to the non-aromatic oxolane core . Applications: Indoline carbonitriles are explored for photophysical properties and bioactive molecule synthesis, whereas oxolane derivatives may serve as solvents or ligands.

Table 2: Comparison with Indoline Carbonitriles

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 3-(2-Methoxyethyl)oxolane-3-carbonitrile | Oxolane | 2-Methoxyethyl | ~183.2 | Ether oxygen enhances polarity |

| 3-Benzyl-1-ethyl-2-oxoindoline-3-carbonitrile (2i) | Indoline | Benzyl, Ethyl | ~291.3 | Aromatic conjugation |

| 1-Methyl-2-oxo-3-(pent-4-enyl)indoline-3-carbonitrile (2q) | Indoline | Pent-4-enyl | ~256.3 | Alkenyl group adds flexibility |

Substituent Effects on Physicochemical Properties

- Methoxyethyl vs. Hydroxyethyl or Bromoethyl :

- Nitrile Group Positioning :

- In oxolane systems, the nitrile’s electron-withdrawing effect is mitigated by the ether oxygen’s electron donation, creating a balance between electrophilicity and stability.

Biologische Aktivität

3-(2-Methoxyethyl)oxolane-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 3-(2-Methoxyethyl)oxolane-3-carbonitrile features an oxolane ring substituted with a methoxyethyl group and a carbonitrile functional group. The synthesis typically involves multi-step organic reactions, which may include the formation of the oxolane ring through cyclization reactions followed by the introduction of substituents.

Biological Activity Overview

The biological activities of 3-(2-Methoxyethyl)oxolane-3-carbonitrile can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown moderate cytotoxicity against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines, with IC50 values suggesting significant potential for further development as an anticancer agent .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : There is emerging evidence that compounds similar to 3-(2-Methoxyethyl)oxolane-3-carbonitrile exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms underlying the biological activities of 3-(2-Methoxyethyl)oxolane-3-carbonitrile are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. Studies have suggested that it affects the expression of key regulatory proteins involved in cell cycle progression .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to inflammation and cancer progression. For instance, inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism among anti-inflammatory agents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-(2-Methoxyethyl)oxolane-3-carbonitrile against several cancer cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (μM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 72 |

| MCF-7 | 65 |

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results showed a significant reduction in TNF-alpha levels at concentrations above 10 μM:

| Concentration (μM) | TNF-alpha Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 70 |

This data indicates that 3-(2-Methoxyethyl)oxolane-3-carbonitrile may serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., pyrazoles or triazoles)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.